N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide

Catalog No.
S764363
CAS No.
88312-84-9
M.F
C18H20BrNOS
M. Wt
378.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamid...

CAS Number

88312-84-9

Product Name

N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide

Molecular Formula

C18H20BrNOS

Molecular Weight

378.3 g/mol

InChI

InChI=1S/C18H20BrNOS/c1-3-4-11-22-17-8-6-5-7-14(17)18(21)20-16-10-9-13(2)12-15(16)19/h5-10,12H,3-4,11H2,1-2H3,(H,20,21)

InChI Key

AZFBPNJZHWBAKZ-UHFFFAOYSA-N

SMILES

CCCCSC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C)Br

Canonical SMILES

CCCCSC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C)Br
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N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide is a compound characterized by its unique structure, which includes a brominated aromatic ring and a sulfanyl group. Its molecular formula is C14H18BrNOSC_{14}H_{18}BrNOS, and it has a molecular weight of approximately 332.27 g/mol. The compound features a butylsulfanyl group attached to a benzamide, which is significant for its potential applications in medicinal chemistry and material sciences.

The reactivity of N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide can be attributed to the presence of the bromine atom, which can participate in nucleophilic substitution reactions. For instance, reactions with nucleophiles such as amines or thiols can lead to the formation of various derivatives. Additionally, the benzamide moiety can undergo hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine.

The synthesis of N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide may involve several steps:

  • Bromination: The starting material, 4-methylphenol, can be brominated at the ortho position using bromine or a brominating agent.
  • Formation of Benzamide: The bromo compound can then be reacted with butylamine to form the corresponding benzamide.
  • Sulfanylation: The introduction of the butylsulfanyl group can be achieved through nucleophilic substitution reactions using a suitable sulfanyl reagent.

These steps may require optimization for yield and purity, depending on the desired application.

N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide has potential applications in:

  • Pharmaceutical Development: Due to its structural properties, it may serve as a lead compound for developing new drugs targeting specific diseases.
  • Material Science: Its unique chemical properties could be harnessed in creating novel materials with specific functionalities.

Interaction studies involving N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide are crucial for understanding its mechanism of action and potential side effects. Preliminary studies may focus on its binding affinity to various biological targets, including enzymes and receptors. These interactions can provide insight into its therapeutic potential and help identify any toxicological concerns.

Several compounds share structural similarities with N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
N-(2-bromo-4-methylphenyl)acetamideC9H10BrNOC_9H_{10}BrNOContains an acetamide group instead of benzamide
N-(2-bromo-4-methylphenyl)butyramideC11H14BrNOC_{11}H_{14}BrNOHas a butyramide structure, differing in carbon chain length
2-Bromo-4-tert-butylphenolC10H13BrOC_{10}H_{13}BrOFeatures a tert-butyl group instead of butylsulfanyl

These comparisons illustrate how variations in functional groups and side chains can influence the properties and potential applications of similar compounds. N-(2-bromo-4-methylphenyl)-2-butylsulfanylbenzamide stands out due to its unique combination of a sulfanyl group and brominated aromatic structure, which may offer distinct advantages in specific applications within medicinal chemistry and material science.

XLogP3

5.6

Wikipedia

N-(2-Bromo-4-methylphenyl)-2-(butylsulfanyl)benzamide

Dates

Last modified: 08-15-2023

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